molecular formula C13H20N4O B14644418 N-ethyl-2-(4-methylpiperazin-1-yl)pyridine-3-carboxamide CAS No. 52943-17-6

N-ethyl-2-(4-methylpiperazin-1-yl)pyridine-3-carboxamide

Cat. No.: B14644418
CAS No.: 52943-17-6
M. Wt: 248.32 g/mol
InChI Key: KCRYVRIFQJRTDD-UHFFFAOYSA-N
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Description

N-ethyl-2-(4-methylpiperazin-1-yl)pyridine-3-carboxamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyridine ring substituted with an ethyl group, a methylpiperazine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(4-methylpiperazin-1-yl)pyridine-3-carboxamide typically involves the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine under controlled conditions. The reaction is carried out in a solvent such as ethanol, with the temperature maintained between 60-70°C. After the reaction is complete, the product is isolated and purified through standard techniques such as recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(4-methylpiperazin-1-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

N-ethyl-2-(4-methylpiperazin-1-yl)pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-2-(4-methylpiperazin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as serine/threonine-protein kinases, which play a crucial role in cell cycle regulation and DNA repair . The compound binds to the active site of these enzymes, thereby blocking their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with a similar piperazine moiety.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A related compound with a pyrazine moiety.

Uniqueness

N-ethyl-2-(4-methylpiperazin-1-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both ethyl and methylpiperazine groups

Properties

CAS No.

52943-17-6

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

N-ethyl-2-(4-methylpiperazin-1-yl)pyridine-3-carboxamide

InChI

InChI=1S/C13H20N4O/c1-3-14-13(18)11-5-4-6-15-12(11)17-9-7-16(2)8-10-17/h4-6H,3,7-10H2,1-2H3,(H,14,18)

InChI Key

KCRYVRIFQJRTDD-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(N=CC=C1)N2CCN(CC2)C

Origin of Product

United States

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